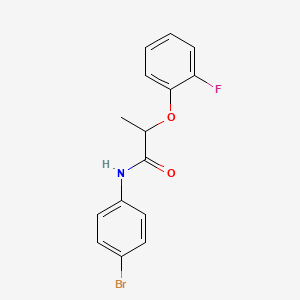

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide

Description

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-bromophenyl group and a 2-fluorophenoxy moiety. The bromophenyl group is frequently utilized in medicinal chemistry for enhancing receptor binding affinity, while the fluorophenoxy substituent may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-10(20-14-5-3-2-4-13(14)17)15(19)18-12-8-6-11(16)7-9-12/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBGBELNWNXASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:

Formation of 2-(2-fluorophenoxy)propanoic acid: This can be achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative under basic conditions.

Amidation Reaction: The 2-(2-fluorophenoxy)propanoic acid is then reacted with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and phenoxy rings.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, amines, and organometallic compounds.

Major Products:

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced amides or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.

Biological Pathways: It may influence various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Findings and Implications

Bromophenyl Significance : The 4-bromophenyl group is a common feature in FPR-targeting compounds, suggesting the target compound may share similar receptor interactions .

Fluorophenoxy vs. Chlorine: Fluorine’s lower electronegativity compared to chlorine may enhance metabolic stability and reduce toxicity .

Synthetic Flexibility : Propanamide derivatives can be synthesized efficiently using standard coupling agents, enabling rapid structural diversification .

Notes

- Contradictions: While bromophenyl groups enhance receptor binding in pyridazinones, their efficacy in propanamides requires empirical validation.

- Research Gaps: Direct biological data for the target compound are absent; future studies should focus on FPR binding assays and ADMET profiling.

Biological Activity

N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This compound is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group, which contribute to its unique biological activity.

Pharmacological Properties

Mechanism of Action : The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating various biological pathways, including signal transduction and metabolic processes .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values have shown promising results:

This data suggests that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including:

- HeLa (cervical cancer) : Demonstrated a reduction in cell viability by up to 50% at certain concentrations.

- HepG2 (liver cancer) : Showed moderate sensitivity.

- 4T1 (breast cancer) : Exhibited the highest sensitivity among tested cell lines .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple bacterial strains to evaluate its antimicrobial efficacy. The results indicated that the compound effectively inhibited bacterial growth, particularly against S. aureus and E. coli, with zones of inhibition ranging from 14 mm to 20 mm .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µM) |

|---|---|---|

| Bacillus subtilis | 18 | 5.64 |

| Staphylococcus aureus | 20 | 7.38 |

| Escherichia coli | 16 | 8.33 |

| Pseudomonas aeruginosa | 14 | 11.29 |

Study on Anticancer Properties

A study focusing on the cytotoxic effects of this compound on cancer cell lines revealed significant antiproliferative activity against HeLa cells, with an IC50 value indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the key synthetic routes for N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-(2-fluorophenoxy)propanoic acid with 4-bromoaniline via an amidation reaction. Critical steps include activating the carboxylic acid (e.g., using HATU or EDCI) and optimizing solvent polarity (e.g., DMF or THF) to enhance yield. Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 acid/amine) are crucial to minimize side products like unreacted intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the presence of the bromophenyl (δ 7.4–7.6 ppm, aromatic protons) and 2-fluorophenoxy groups (δ 6.8–7.2 ppm). The propanamide backbone is verified by methylene/methyl protons (δ 1.2–1.5 ppm) and the amide NH signal (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., m/z 366 [M+H]+).

- Melting Point : Consistency with literature values (e.g., 223–224°C) validates purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the bromophenyl (e.g., Cl, CH3) or 2-fluorophenoxy groups (e.g., NO2, OCH3) to assess electronic/steric effects.

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays. For example, analogs with electron-withdrawing groups on the phenyl ring showed enhanced binding to adenosine A2B receptors in related compounds .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses in target proteins (e.g., TRPV1 channels). The 2-fluorophenoxy group may occupy hydrophobic pockets, while the amide forms hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF to identify critical residues (e.g., Tyr511 in TRPV1) .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength). For example, discrepancies in IC50 values for TRPV1 antagonists were attributed to differences in calcium influx assay protocols .

- Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic variability. A compound’s half-life (t1/2) in microsomes may explain inconsistent in vivo results .

Critical Analysis of Contradictions

- Example : A study reported IC50 = 120 nM for TRPV1 inhibition , while another found IC50 = 300 nM . This discrepancy may arise from differences in assay temperature (25°C vs. 37°C) or protein expression levels.

- Resolution : Cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology) and report results with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.